molecular formula C11H9NO2 B1669724 1,2-Naphthalenedione, 4-(methylamino)- CAS No. 57404-51-0

1,2-Naphthalenedione, 4-(methylamino)-

Cat. No.: B1669724
CAS No.: 57404-51-0
M. Wt: 187.19 g/mol
InChI Key: BPGSNZXXCCSOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Naphthalenedione, 4-(methylamino)- (C₁₁H₉NO₂; molecular weight ≈ 191.20 g/mol) is a naphthoquinone derivative characterized by a naphthalene core substituted with two carbonyl groups at the 1,2-positions and a methylamino (-NHCH₃) group at the 4-position. Naphthoquinones are redox-active compounds known for their roles in electron transport and oxidative stress induction, making them relevant in pharmaceutical and materials science .

Properties

IUPAC Name

4-(methylamino)naphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-9-6-10(13)11(14)8-5-3-2-4-7(8)9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGSNZXXCCSOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)C(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205997
Record name DA-11004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57404-51-0
Record name DA-11004
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057404510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DA-11004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DA-11004
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48M66E9ER2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Structural and Chemical Comparisons

The table below summarizes key structural and chemical differences between 1,2-Naphthalenedione, 4-(methylamino)- and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Chemical Properties
1,2-Naphthalenedione, 4-(methylamino)- C₁₁H₉NO₂ 4-methylamino ~191.20 Redox-active; potential ROS generation
4-Amino-1,2-naphthoquinone C₁₀H₇NO₂ 4-amino 173.17 Enhanced solubility; basic NH₂ group
4-(3-Chloroanilino)-1,2-naphthalenedione C₁₃H₈ClNO₂ 4-(3-chloroanilino) 247.66 Electrophilic Cl group; oxidative DNA damage
4-Acetyl-3-chloro-1,2-naphthalenedione C₁₂H₇ClO₃ 4-acetyl, 3-chloro 234.64 Acetyl group stabilizes redox activity
2-Benzylamino-1,4-naphthalenedione C₁₇H₁₃NO₂ 2-benzylamino, 1,4-dione 263.29 Intramolecular H-bonds; two redox peaks

Key Observations :

  • Redox Behavior: Chlorinated derivatives (e.g., 4-(3-chloroanilino)-) exhibit stronger oxidative stress induction due to electrophilic chlorine, while acetylated derivatives (e.g., 4-acetyl-3-chloro-) show stabilized redox cycles .
  • Hydrogen Bonding: Analogs like 2-benzylamino-1,4-naphthalenedione demonstrate intramolecular H-bonding, which may influence solubility and crystallization .
Antimicrobial and Anticancer Activity
  • 4-(3-Chloroanilino)-1,2-naphthalenedione: Exhibits potent antimicrobial and anticancer activity via ROS-mediated DNA damage and enzyme inhibition .
  • 4-Acetyl-3-chloro-1,2-naphthalenedione : Generates reactive oxygen species (ROS) to target cancer cells, with a mechanism similar to anthracyclines .
  • 1,2-Naphthalenedione, 4-(methylamino)-: While direct data is lacking, its methylamino group may enhance interactions with cellular receptors (e.g., kinases) compared to simpler amino or chloro analogs .
Pesticidal and Enzymatic Activity
  • 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione: Acts as a pesticide by inhibiting enzymes critical for insect metabolism .
  • 2-Benzylamino-1,4-naphthalenedione: Electrochemical studies reveal two monoelectronic redox processes, suggesting utility in biosensing or catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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